Cas no 1805708-48-8 (5-Formyl-2-methylphenylhydrazine)

5-Formyl-2-methylphenylhydrazine 化学的及び物理的性質
名前と識別子
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- 5-Formyl-2-methylphenylhydrazine
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- インチ: 1S/C8H10N2O/c1-6-2-3-7(5-11)4-8(6)10-9/h2-5,10H,9H2,1H3
- InChIKey: PPJYFXVBYIEABA-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(C)=C(C=1)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1
5-Formyl-2-methylphenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001367-1g |
5-Formyl-2-methylphenylhydrazine |
1805708-48-8 | 98% | 1g |
1,853.50 USD | 2021-06-15 | |
Alichem | A250001367-250mg |
5-Formyl-2-methylphenylhydrazine |
1805708-48-8 | 98% | 250mg |
714.00 USD | 2021-06-15 | |
Alichem | A250001367-500mg |
5-Formyl-2-methylphenylhydrazine |
1805708-48-8 | 98% | 500mg |
960.40 USD | 2021-06-15 |
5-Formyl-2-methylphenylhydrazine 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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5-Formyl-2-methylphenylhydrazineに関する追加情報
Professional Introduction to 5-Formyl-2-methylphenylhydrazine (CAS No. 1805708-48-8)
5-Formyl-2-methylphenylhydrazine, identified by its Chemical Abstracts Service (CAS) number 1805708-48-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic hydrazine derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery. The compound consists of a phenyl ring substituted with both a formyl group at the 5-position and a methyl group at the 2-position, coupled with a hydrazine moiety. Such structural features make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The 5-formyl-2-methylphenylhydrazine scaffold is particularly intriguing because it can participate in multiple chemical reactions, including condensation reactions with aldehydes and ketones, forming Schiff bases, which are widely studied for their biological activities. Furthermore, its ability to act as a precursor in the synthesis of more complex molecules has made it a staple in organic synthesis laboratories focused on developing novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in hydrazine derivatives due to their demonstrated efficacy in treating various diseases. For instance, compounds structurally related to 5-formyl-2-methylphenylhydrazine have been investigated for their potential in anti-inflammatory, antimicrobial, and anticancer applications. The formyl group on the phenyl ring can readily engage in Michael additions or condensation reactions, enabling the construction of diverse molecular architectures that may exhibit enhanced biological activity.
One of the most compelling aspects of 5-formyl-2-methylphenylhydrazine is its role as a key intermediate in the synthesis of bioactive heterocycles. Heterocyclic compounds are known for their prevalence in natural products and pharmaceuticals, often serving as the core structure in drugs such as antivirals, antifungals, and analgesics. The presence of both electron-withdrawing (formyl) and electron-donating (methyl) groups on the aromatic ring allows for fine-tuning of electronic properties, which can influence binding affinity to biological targets.
Recent advancements in computational chemistry have further highlighted the importance of 5-formyl-2-methylphenylhydrazine as a building block. Molecular modeling studies suggest that derivatives of this compound may interact effectively with enzymes and receptors involved in disease pathways. For example, modifications at the hydrazine moiety could enhance solubility or metabolic stability, critical factors for drug development. Such insights are derived from high-throughput virtual screening techniques that rapidly evaluate large libraries of compounds for potential therapeutic utility.
The synthetic pathways involving 5-formyl-2-methylphenylhydrazine have also seen significant improvements. Modern synthetic methodologies emphasize efficiency, sustainability, and scalability—key considerations for industrial applications. Catalytic processes have been developed to streamline the formation of carbon-carbon bonds using this compound as a precursor, reducing waste and improving yields. These innovations align with global efforts to green chemistry principles, ensuring that pharmaceutical production becomes more environmentally friendly without compromising on quality.
Beyond its synthetic utility, 5-formyl-2-methylphenylhydrazine has been explored in academic research for its mechanistic insights into reaction pathways involving hydrazines. Understanding how this compound behaves under different conditions provides fundamental knowledge that can be applied to broader areas of organic chemistry. Additionally, its participation in cycloaddition reactions has been studied for generating fused heterocycles—a common motif in many biologically active compounds.
The pharmaceutical industry’s interest in 5-formyl-2-methylphenylhydrazine is also driven by its potential as a prodrug or pharmacophore scaffold. Prodrugs are inactive precursors that are metabolically converted into active drugs within the body, offering advantages such as improved bioavailability or targeted delivery. By leveraging the reactivity of this compound’s formyl and hydrazine groups, researchers can design molecules that undergo specific transformations post-administration.
In conclusion,5-formyl-2-methylphenylhydrazine (CAS No. 1805708-48-8) represents a fascinating intersection of structural diversity and functional versatility. Its role as an intermediate in synthesizing complex pharmaceuticals underscores its importance in medicinal chemistry research. As computational tools become more sophisticated and synthetic methodologies evolve toward sustainability,5-formyl-2-methylphenylhydrazine will likely continue to play a pivotal role in discovering new treatments for various diseases.
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